3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c19-16-2-1-14(11-17(16)20)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNBOREYKKKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Attachment of the Oxane Ring: The oxane ring is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-difluorobenzoyl chloride with the piperidinylmethyl intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique properties.
Biological Research: It is used as a tool compound to study the effects of difluoro substitution on biological activity.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s binding affinity to these targets, which may include enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on structural similarity.
Impact of Substituents on Physicochemical Properties
- Fluorine vs. Chlorine/Methoxy : The 3,4-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to chloro or methoxy analogs. Fluorine’s small size and high electronegativity may enhance binding to hydrophobic pockets in target proteins .
- Oxan-4-yl vs. Methoxyethyl/Benzoyl : The oxan-4-yl group introduces a rigid, oxygen-containing heterocycle, improving aqueous solubility compared to methoxyethyl or aromatic benzoyl groups. This could reduce aggregation in biological systems .
Crystal Structure and Conformational Analysis
- Piperidine Conformation : In 4-methyl and 4-chloro analogs, the piperidine ring adopts a half-chair or chair conformation, respectively . The target compound’s oxan-4-yl substituent may enforce a similar conformation, stabilizing interactions with chiral receptors.
- Hydrogen Bonding : The 4-chloro derivative forms N–H⋯O and C–H⋯O hydrogen bonds in its crystal lattice, contributing to a sheet structure . The target compound’s fluorine atoms and oxan-4-yl oxygen may participate in weaker C–H⋯F or O–H⋯O interactions, altering packing efficiency.
Biological Activity
3,4-Difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and related case studies.
Chemical Structure and Properties
The chemical structure of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can be described as follows:
- Molecular Formula : C16H19F2N3O2
- Molecular Weight : 321.34 g/mol
- IUPAC Name : 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
This compound features a benzamide core substituted with fluorine atoms and a piperidine ring linked through an oxan moiety.
The biological activity of 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Target Identification
- Enzyme Inhibition : Research indicates that compounds with similar structures often target enzymes such as kinases or proteases involved in cell signaling and proliferation.
- Receptor Modulation : The piperidine component may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide. For instance:
The compound A14 was noted for its effectiveness against multidrug-resistant strains, suggesting that similar derivatives could be explored for their antibacterial properties.
Anticancer Activity
In vitro assays indicate that derivatives of benzamide compounds exhibit cytotoxic effects on various cancer cell lines:
These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed at evaluating the antibacterial efficacy of a series of benzamide derivatives found that compounds similar to 3,4-difluoro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide displayed significant activity against resistant bacterial strains. The study utilized both in vitro and in vivo models to assess the therapeutic potential.
Case Study 2: Cancer Cell Line Testing
In another investigation, the cytotoxic effects of various benzamide derivatives were tested on several cancer cell lines. The results indicated that modifications to the benzamide structure could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
